1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone” is a complex organic molecule. It contains several functional groups and structural features that are common in pharmaceutical compounds, such as a benzyl group, a chlorophenyl group, an ethoxyphenyl group, and an imidazolidinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the imidazolidinone group might be involved in reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Antimycobacterial Activity
BCEAI has been investigated for its potential as an antimycobacterial agent. Researchers have explored its inhibitory effects against mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s structure and mechanism of action contribute to its antimycobacterial properties .
Anticancer Research
BCEAI derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These studies aim to identify compounds with potential anticancer properties. Researchers assess BCEAI’s impact on cell viability, proliferation, and apoptosis pathways .
Antitubercular Agents
BCEAI and its analogs have shown promise as antitubercular agents. Their activity against drug-resistant strains of M. tuberculosis is of particular interest. Researchers explore BCEAI’s interactions with bacterial enzymes and its potential as a novel therapeutic option .
Peptide Bond Surrogates
The 1,4-disubstituted 1,2,3-triazole moiety in BCEAI serves as a surrogate for the peptide bond. These triazole-containing compounds offer chemical stability and biological activity. BCEAI’s ability to mimic peptide bonds makes it valuable in drug design and optimization .
Free Radical Bromination Reactions
BCEAI’s benzylic position allows for free radical bromination reactions. N-bromosuccinimide (NBS) can selectively brominate the benzylic hydrogen, leading to the formation of a succinimide derivative. This reactivity is useful in synthetic chemistry and functionalization of aromatic compounds .
Resonance-Stabilized Carbocations
The benzylic position in BCEAI can undergo nucleophilic substitution reactions. While 1° benzylic halides typically react via an SN2 pathway, 2° and 3° benzylic halides favor an SN1 pathway due to resonance stabilization of the carbocation intermediate. This reactivity impacts the compound’s synthetic applications .
Future Directions
properties
IUPAC Name |
1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(4-ethoxyphenyl)imidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2/c1-3-32-24-15-11-22(12-16-24)26-29(17-20-7-5-4-6-8-20)18-25(31)30(26)28-19(2)21-9-13-23(27)14-10-21/h4-16,26H,3,17-18H2,1-2H3/b28-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCGNPMXFPVBT-TURZUDJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N(CC(=O)N2N=C(C)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2N(CC(=O)N2/N=C(\C)/C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.